Pergamid (TN)
Description
Pergamid (TN) is a chemotherapeutic agent classified under alkylating antineoplastic agents, specifically within the nitrogen mustard and phosphoramide mustard subclasses . Alkylating agents function by covalently binding to DNA, inducing cross-links that disrupt replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells. Pergamid (TN) is structurally related to metabolites such as Carboxyphosphamide and Perfosfamide, which are critical intermediates or active forms of alkylating prodrugs . Notably, the name "Pergamid" is also used as a brand name for Aniracetam, a nootropic compound unrelated to oncology (discussed in and ) . This article focuses exclusively on the antineoplastic Pergamid (TN).
Properties
Molecular Formula |
C7H15Cl2N2O4P |
|---|---|
Molecular Weight |
293.08 g/mol |
IUPAC Name |
(2S,4S)-N,N-bis(2-chloroethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)/t7-,16-/m0/s1 |
InChI Key |
VPAWVRUHMJVRHU-GYKQLYQFSA-N |
SMILES |
C1COP(=O)(NC1OO)N(CCCl)CCCl |
Isomeric SMILES |
C1CO[P@@](=O)(N[C@H]1OO)N(CCCl)CCCl |
Canonical SMILES |
C1COP(=O)(NC1OO)N(CCCl)CCCl |
Synonyms |
4-hydroperoxycyclophosphamide NSC 181815 NSC-181815 perfosfamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Mechanistic Similarities
- Nitrogen Mustards : These agents (e.g., Cyclophosphamide , Chlorambucil ) contain a bis(2-chloroethyl)amine group, enabling DNA alkylation.
- Phosphoramide Mustards : Derived from nitrogen mustards, these compounds (e.g., Ifosfamide , Perfosfamide ) incorporate a phosphoramide group, enhancing metabolic stability and tissue specificity .
Pergamid (TN) uniquely bridges both subclasses, suggesting a hybrid mechanism that combines DNA alkylation with phosphoramide-mediated activation.
Pharmacokinetic and Metabolic Profiles
Efficacy and Toxicity Profiles
- DNA Binding Affinity : Phosphoramide mustards like Pergamid (TN) and Ifosfamide exhibit prolonged half-lives due to phosphoramide stabilization, enhancing tumor penetration .
- Toxicity : Nitrogen mustards (e.g., Cyclophosphamide) are associated with hemorrhagic cystitis, mitigated by co-administration of mesna . Pergamid (TN)’s phosphoramide moiety may reduce bladder toxicity compared to traditional nitrogen mustards.
- Metabolite Activity : Carboxyphosphamide, a metabolite of Pergamid (TN), shares structural features with 4-Hydroxycyclophosphamide , a key active intermediate of cyclophosphamide .
Research Findings
- Clinical Gaps: Limited data on Pergamid (TN)’s exact clinical performance necessitate further trials comparing its efficacy and safety to established agents like cyclophosphamide.
Q & A
Basic Research Question: How can researchers design reproducible experiments to investigate Pergamid’s physicochemical properties?
Methodological Answer:
- Experimental Design: Begin by defining measurable objectives (e.g., solubility, thermal stability) and select standardized protocols (e.g., HPLC for purity analysis, DSC for thermal profiling). Use control groups and triplicate trials to ensure reliability .
- Materials Documentation: Explicitly list reagents, equipment (e.g., manufacturer specifications), and synthesis conditions (e.g., temperature, pH) to enable replication .
- Data Validation: Cross-check results against established databases (e.g., PubChem, Reaxys) to confirm consistency with prior literature .
Advanced Research Question: How should researchers resolve contradictions in reported bioactivity data for Pergamid across different studies?
Methodological Answer:
- Meta-Analysis Framework: Aggregate data from peer-reviewed studies and apply statistical tools (e.g., funnel plots, heterogeneity tests) to identify outliers or methodological biases .
- Variable Isolation: Replicate conflicting experiments while controlling variables (e.g., cell lines, assay protocols) to isolate causative factors .
- Collaborative Validation: Engage cross-lab partnerships to independently verify results, ensuring standardized protocols and shared reference materials .
Basic Research Question: What statistical approaches are appropriate for analyzing Pergamid’s efficacy in preclinical trials?
Methodological Answer:
- Parametric Tests: Use ANOVA for dose-response comparisons or Student’s t-test for paired datasets (e.g., treated vs. control groups) .
- Power Analysis: Calculate sample sizes a priori to ensure statistical significance, accounting for variability in biological models .
- Data Transparency: Report effect sizes, confidence intervals, and p-values in alignment with FAIR data principles .
Advanced Research Question: How can multi-omics data (e.g., transcriptomics, metabolomics) be systematically integrated to elucidate Pergamid’s mechanism of action?
Methodological Answer:
- Data Harmonization: Employ bioinformatics pipelines (e.g., KEGG pathway analysis, STRING-DB) to align omics datasets and identify overlapping pathways .
- Machine Learning Integration: Train models (e.g., random forests, neural networks) on multi-omics data to predict molecular targets or off-target effects .
- Iterative Validation: Use CRISPR screening or siRNA knockdowns to test computational predictions in vitro .
Basic Research Question: What criteria should guide the selection of analytical techniques for characterizing Pergamid’s stability under varying conditions?
Methodological Answer:
- Technique Matching: Pair stability challenges (e.g., photodegradation, hydrolysis) with appropriate methods:
- UV-Vis Spectroscopy for light sensitivity .
- Mass Spectrometry for degradation byproduct identification .
- Accelerated Stability Testing: Design stress tests (e.g., elevated temperature, humidity) per ICH guidelines to extrapolate shelf-life .
Advanced Research Question: How can researchers address ethical and reproducibility challenges in in vivo studies of Pergamid’s long-term toxicity?
Methodological Answer:
- Ethical Frameworks: Adhere to institutional animal care protocols (IACUC) and prioritize non-invasive monitoring (e.g., biomarkers in blood/tissue) .
- Longitudinal Data Tracking: Use electronic lab notebooks (ELNs) to document procedural deviations and ensure traceability .
- Open Science Practices: Share raw datasets and analytical code via repositories like Zenodo to facilitate independent validation .
Basic Research Question: What strategies ensure rigorous literature reviews when contextualizing Pergamid’s pharmacological profile?
Methodological Answer:
- Systematic Searches: Use Boolean operators (e.g., "Pergamid AND pharmacokinetics NOT industrial") in academic databases (PubMed, Web of Science) .
- Source Evaluation: Prioritize peer-reviewed journals with high impact factors and avoid non-indexed platforms (e.g., ) .
- Citation Mapping: Tools like Citavi or Zotero can visualize knowledge gaps and conflicting findings .
Advanced Research Question: How can computational modeling improve the prediction of Pergamid’s drug-drug interaction risks?
Methodological Answer:
- In Silico Tools: Leverage molecular docking (AutoDock Vina) or physiologically based pharmacokinetic (PBPK) models (GastroPlus) to simulate CYP enzyme interactions .
- In Vitro-In Vivo Extrapolation (IVIVE):* Validate predictions using human liver microsomes or hepatocyte assays .
- Risk Stratification: Classify interactions by severity (e.g., contraindicated, monitorable) using clinical pharmacokinetic data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
